[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol

Catalog No.
S3255062
CAS No.
2460739-67-5
M.F
C8H14O2
M. Wt
142.198
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-y...

CAS Number

2460739-67-5

Product Name

[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol

IUPAC Name

[(1R,4S,5S)-1-methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol

Molecular Formula

C8H14O2

Molecular Weight

142.198

InChI

InChI=1S/C8H14O2/c1-8-2-6(4-9)7(3-8)5-10-8/h6-7,9H,2-5H2,1H3/t6-,7-,8-/m1/s1

InChI Key

YBQLULFEWALDFA-BWZBUEFSSA-N

SMILES

CC12CC(CO1)C(C2)CO

solubility

not available

[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol is a bicyclic compound characterized by its unique oxabicycloheptane structure. The compound features a methyl group at the 1-position and a hydroxymethyl group at the 5-position, contributing to its distinct stereochemistry and reactivity. Its molecular formula is C8H14O2C_8H_{14}O_2, and it has a molecular weight of approximately 142.19 g/mol. The compound's structure allows it to participate in various

  • Oxidation: This process converts the alcohol functional group to ketones or aldehydes.
  • Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
  • Substitution: The compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate and chromium trioxide for oxidation.
  • Reducing Agents: Lithium aluminum hydride for reduction.
  • Nucleophiles: Halides or amines for substitution reactions.

The reaction conditions typically involve controlled temperatures and specific solvents tailored to the desired transformation.

Major Products Formed

The major products resulting from these reactions depend on the specific reaction type:

  • Oxidation: Yields ketones or aldehydes.
  • Reduction: Produces various alcohols.
  • Substitution: Results in diverse substituted derivatives based on the nucleophile used.

[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol exhibits potential biological activity due to its ability to interact with various molecular targets. Its unique structure allows it to fit into specific binding sites on enzymes or receptors, influencing biological pathways. Research indicates that compounds with similar structures may play roles in enzyme inhibition or modulation, making this compound a candidate for further biological studies.

Synthetic Routes

The synthesis of [(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol typically involves:

  • Diels-Alder Reaction: This reaction employs furans with olefinic or acetylenic dienophiles to form the bicyclic structure.
  • Subsequent Functionalization: Following the formation of the bicyclic framework, functional groups can be introduced through oxidation or substitution reactions.

Industrial Production Methods

While specific industrial production methods are not extensively documented, they likely mirror laboratory synthesis techniques, emphasizing scalability and efficiency through optimized reaction conditions and purification processes.

[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol finds applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Used in studies of enzyme interactions and biological pathways.
  • Industry: Employed in polymer production due to its reactive nature and stability.

Research into the interaction studies of [(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol highlights its potential in probing enzyme mechanisms and biological pathways. The compound's ability to act as a substrate or inhibitor may provide insights into enzyme catalysis and metabolic processes .

Similar Compounds

Several compounds share structural similarities with [(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol:

  • [(1R,4S,5S)-1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-5-yl]methanol: Similar structure with an aminomethyl group instead of a methyl group.
Compound NameStructural FeatureUnique Aspect
[(1R,4S,5S)-1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-5-yl]methanolAminomethyl groupPotential for different biological interactions
7-Oxabicyclo[2.2.1]heptaneSimpler structure without methyl groupLacks functional complexity

Uniqueness

The uniqueness of [(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol lies in its specific stereochemistry and the presence of both oxabicycloheptane ring and hydroxymethyl group. This distinct configuration imparts unique chemical reactivity and biological properties compared to similar compounds .

XLogP3

0.4

Dates

Last modified: 08-19-2023

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